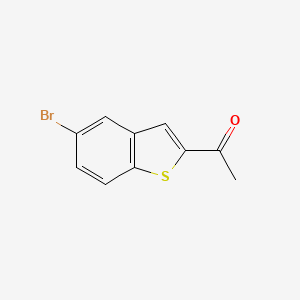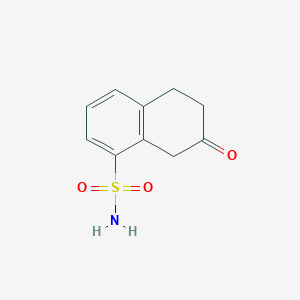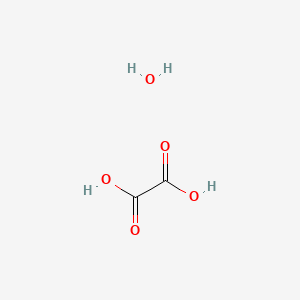
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is an organic compound with the molecular formula C13H16O2. It is a solid substance that is often used in various chemical reactions and research applications. The compound is characterized by a cyclohexanone ring substituted with a hydroxy group and a p-tolyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR can be achieved through several methods. One common method involves the use of 1,4-cyclohexanediol as a starting material. The reaction is carried out in the presence of acetonitrile or an acetonitrile-water solution as a solvent, and sodium bromate or potassium bromate as an oxidizer. A composite catalyst composed of cerium chloride or hydrous cerium chloride is also used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
科学的研究の応用
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of 4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one
- 4-Hydroxy-4-(cyclopropylmethyl)-4-piperidinylmethanol p-Toluenesulfonate
- 4-Isopropyl-4-piperidinylmethanol p-Toluenesulfonate
Uniqueness
4-Hydroxy-4-(p-tolyl)cyclohexan-1-one, AldrichCPR is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its hydrophobicity, influencing its solubility and interaction with biological membranes .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
4-hydroxy-4-(4-methylphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-2-4-11(5-3-10)13(15)8-6-12(14)7-9-13/h2-5,15H,6-9H2,1H3 |
InChIキー |
COHHDKBOPDVULP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CCC(=O)CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-5-(chloromethyl)-1-[(2-chlorophenyl)methyl]-1H-imidazole](/img/structure/B8663047.png)








![N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B8663107.png)




